molecular formula C11H22N2O2 B1380143 Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate CAS No. 1312805-93-8

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B1380143
CAS No.: 1312805-93-8
M. Wt: 214.3 g/mol
InChI Key: PLLHWQMECGKRCY-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-5-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of tert-butyl 3-amino-5-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate (also referred to as (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate) is a chiral compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a tert-butyl group, which significantly influences its chemical properties and biological interactions. Its structural formula is represented as follows:

C12H23N1O2\text{C}_{12}\text{H}_{23}\text{N}_{1}\text{O}_{2}

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors, affecting their function and signaling pathways.

Enzyme Interactions

This compound has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. For instance, it has shown potential in modulating the activity of certain enzymes involved in metabolic pathways, which could have implications for drug development.

Anticancer Potential

Recent research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting that it could serve as a lead compound for developing new anticancer agents. The specific mechanisms through which it exerts these effects are still under investigation but may involve the modulation of cell signaling pathways associated with cancer progression .

Study on Binding Affinity

A study focusing on binding affinity revealed that modifications to the piperidine structure can significantly influence the compound's potency against certain cancer targets. For example, structural analogs were tested for their ability to bind to the BCL6 transcriptional repressor, a known oncogenic driver. The results indicated that subtle changes in the molecular structure could enhance binding affinity and degradation efficacy in cellular models .

CompoundBCL6 TR-FRET IC50 (nM)MSD Degrader Assay DC50 (nM)
CCT3735662.20.7
CCT3735672.9>2000

This table illustrates the comparative potency of different compounds derived from similar structural frameworks.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics, which are critical for therapeutic applications. Its metabolic stability was evaluated using human liver microsomes, revealing insights into its potential bioavailability and safety profile .

Properties

IUPAC Name

tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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